molecular formula C22H25Cl2NO5 B558140 Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh CAS No. 57817-43-3

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh

Cat. No. B558140
CAS RN: 57817-43-3
M. Wt: 454.3 g/mol
InChI Key: BAQMYDQNMFBZNA-MNXVOIDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh, also known as Boc-NMT, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used in a range of laboratory experiments, and has been found to have a number of biochemical and physiological effects. Boc-NMT has been used in a variety of ways, including as a substrate in peptide synthesis, as a reagent in organic synthesis, and as a catalyst in biochemical reactions.

Scientific Research Applications

NMR Spectroscopy in Carboxylic Group Detection

The application of Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh in scientific research includes its use in nuclear magnetic resonance (NMR) spectroscopy. Specifically, it has been used to detect both the carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group. This was accomplished by observing two well-separated peaks for these groups in Boc-[17O]Tyr(2,6-diClBzl)-OH in DMSO-d6 solution. The findings suggest a strong hydrogen-bonded interaction involving the carboxylic group, offering insights into the structural dynamics of the compound under study (Tsikaris et al., 2000).

Phosphate Protection in Peptide Synthesis

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh has also been utilized in the context of peptide synthesis. A study demonstrated the suitability of bis-(2,2,2-trichloro)ethyl (Tc) groups for the protection of the phosphate moiety in Boc-mode synthesis of phosphotyrosine peptides. This involved acylating H-Tyr(PO3Tc2)-OH with (Boc)2O, indicating the compound's role in complex peptide synthesis processes and its interaction with other chemical groups (Paquet et al., 2009).

Facilitating Hydroxyl-Protection in Amino Acids

Furthermore, Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh has been implicated in the facilitation of hydroxyl-protection of amino acids. A study presented a method for the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH], indicating its importance in modifying amino acids for further chemical and biological applications (Nishiyama et al., 2001).

properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWZKPLKWYCDZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525963
Record name N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh

CAS RN

57817-43-3
Record name N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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